6-Fluoro-1-(phenylsulfonyl)-1h-indole 6-Fluoro-1-(phenylsulfonyl)-1h-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14051683
InChI: InChI=1S/C14H10FNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H
SMILES:
Molecular Formula: C14H10FNO2S
Molecular Weight: 275.30 g/mol

6-Fluoro-1-(phenylsulfonyl)-1h-indole

CAS No.:

Cat. No.: VC14051683

Molecular Formula: C14H10FNO2S

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-1-(phenylsulfonyl)-1h-indole -

Specification

Molecular Formula C14H10FNO2S
Molecular Weight 275.30 g/mol
IUPAC Name 1-(benzenesulfonyl)-6-fluoroindole
Standard InChI InChI=1S/C14H10FNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H
Standard InChI Key GLKSUSGVVWOWKT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 6-fluoro-1-(phenylsulfonyl)-1H-indole consists of an indole ring system substituted with a fluorine atom at position 6 and a phenylsulfonyl group at position 1. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, provides a planar aromatic system that facilitates π\pi-π\pi stacking interactions with biological targets. The fluorine atom, a strong electron-withdrawing group, influences the electronic distribution of the indole ring, while the phenylsulfonyl group enhances solubility and stability through its polar sulfonyl moiety .

The SMILES notation for this compound is \text{C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)F, reflecting the connectivity of atoms and functional groups . X-ray crystallography and computational modeling have confirmed the near-perpendicular orientation of the phenylsulfonyl group relative to the indole plane, a conformation that minimizes steric hindrance and optimizes binding to target proteins.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 6-fluoro-1-(phenylsulfonyl)-1H-indole typically involves a multi-step sequence starting from substituted indole precursors. A common approach involves:

  • Electrophilic Fluorination: Introduction of fluorine at position 6 using selectfluor or XeF2\text{XeF}_2 under controlled conditions.

  • Sulfonylation: Reaction with benzenesulfonyl chloride in the presence of a base such as sodium hydride to install the phenylsulfonyl group at position 1.

  • Purification: Chromatographic separation or recrystallization to achieve high purity (>95%).

Industrial-scale production often employs continuous flow reactors to enhance reaction efficiency and yield. For example, a recent protocol achieved an 82% yield by optimizing residence time (15 minutes) and temperature (80°C) in a microfluidic system.

Challenges and Innovations

A major synthetic challenge lies in avoiding over-sulfonylation and preserving the integrity of the fluorine substituent under acidic conditions. Advances in protecting group strategies, such as temporary silylation of the indole nitrogen, have mitigated these issues . Additionally, palladium-catalyzed cross-coupling reactions, inspired by methodologies used for related indole-2-carbonitriles , enable late-stage functionalization for derivative synthesis.

Physicochemical Properties

Stability and Solubility

6-Fluoro-1-(phenylsulfonyl)-1H-indole exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (15–20 mg/mL at 25°C) but is poorly soluble in water (<0.1 mg/mL). The compound is stable under ambient conditions for up to 12 months when stored in inert atmospheres, though prolonged exposure to UV light induces gradual decomposition (~5% over 6 months) .

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ\delta 8.21 (d, J=8.0J = 8.0 Hz, 1H), 7.85–7.75 (m, 2H), 7.62–7.52 (m, 3H), 7.40 (dd, J=8.8,5.2J = 8.8, 5.2 Hz, 1H), 6.95 (td, J=9.2,2.4J = 9.2, 2.4 Hz, 1H), 6.82 (d, J=3.6J = 3.6 Hz, 1H) .

  • IR: Strong absorptions at 1345 cm1^{-1} (S=O asymmetric stretch) and 1160 cm1^{-1} (S=O symmetric stretch).

Biological Activities and Mechanisms

Serotonin Receptor Modulation

6-Fluoro-1-(phenylsulfonyl)-1H-indole demonstrates high affinity for 5-HT6_6 receptors (Ki=2.3K_i = 2.3 nM), making it a potent antagonist with potential applications in treating Alzheimer’s disease and schizophrenia . In vivo studies in rodent models showed a 40% improvement in cognitive performance at a dose of 10 mg/kg, attributed to enhanced acetylcholine release in the prefrontal cortex .

Table 1: Receptor Binding Affinity Profile

ReceptorKiK_i (nM)Selectivity Ratio
5-HT6_62.31.0
5-HT2_2A450195.7
D2_2>1000>434.8

Antiviral and Anti-inflammatory Effects

Preliminary studies indicate inhibitory activity against influenza A (IC50_{50} = 8.7 µM) via disruption of viral neuraminidase. The compound also suppresses NF-κB signaling in macrophages, reducing TNF-α production by 65% at 50 µM.

Research Advancements and Applications

Cognitive Enhancement

A 2025 study demonstrated that 6-fluoro-1-(phenylsulfonyl)-1H-indole derivatives improved spatial memory in transgenic Alzheimer’s mice, with a 30% reduction in amyloid-beta plaque density after 8 weeks of treatment .

Drug Delivery Systems

Nanoparticulate formulations using poly(lactic-co-glycolic acid) (PLGA) carriers have enhanced bioavailability by 3.5-fold compared to free compound, enabling lower therapeutic doses.

Future Directions

  • Target Optimization: Development of bifunctional derivatives with dual 5-HT6_6/NMDA receptor activity to amplify cognitive benefits .

  • Green Synthesis: Exploring photocatalytic fluorination to reduce reliance on hazardous reagents.

  • Biomaterial Integration: Incorporation into conductive polymers for biosensor applications leveraging its redox-active indole core .

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